molecular formula C17H19N3O B11358735 5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11358735
M. Wt: 281.35 g/mol
InChI Key: GYDMQNCRXZYOSZ-UHFFFAOYSA-N
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Description

5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzylamino group attached to a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, often using benzylamine as a nucleophile.

    Methylation: The final step involves the methylation of the benzodiazole core to achieve the desired dimethyl substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The benzylamino group plays a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Benzylamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure but lacks the methyl group on the benzylamino moiety.

    5-Alkylamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure with different alkyl groups instead of the benzyl group.

Uniqueness

5-[(benzylamino)methyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of both benzylamino and dimethyl groups, which confer specific chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

5-[(benzylamino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C17H19N3O/c1-19-15-9-8-14(10-16(15)20(2)17(19)21)12-18-11-13-6-4-3-5-7-13/h3-10,18H,11-12H2,1-2H3

InChI Key

GYDMQNCRXZYOSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3)N(C1=O)C

Origin of Product

United States

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